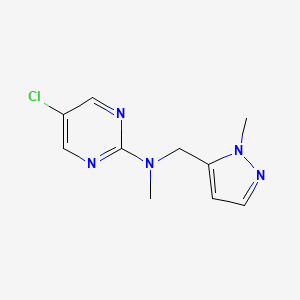
5-Chloro-1-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methylindolin-2-one: is a chemical compound with the molecular formula C9H8ClNO . It belongs to the class of indolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the indolin-2-one structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-1-methylindolin-2-one can be achieved through various methods. One common approach involves the Fischer indole synthesis , where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed:
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry:
5-Chloro-1-methylindolin-2-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine:
In biological and medicinal research, this compound and its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and intermediates .
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparación Con Compuestos Similares
- 5-Bromo-1-methylindolin-2-one
- 7-Bromo-1-methylindolin-2-one
- 1-Methyl-2-oxoindoline-5-sulfonyl chloride
- Methyl 1-methyl-2-oxoindoline-6-carboxylate
Comparison:
Compared to these similar compounds, 5-Chloro-1-methylindolin-2-one is unique due to the presence of the chlorine atom at the 5th position, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall pharmacological profile .
Propiedades
IUPAC Name |
5-chloro-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTWHPOGWLOYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2481232.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)
![1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2481236.png)


![methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)

![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)
![N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2481247.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)

